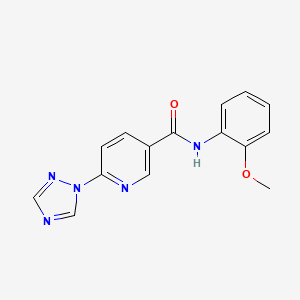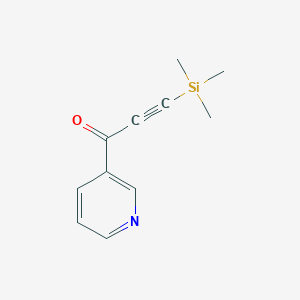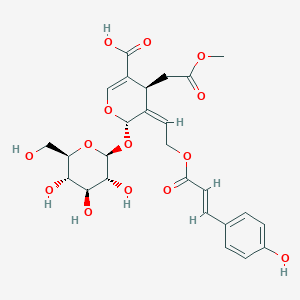![molecular formula C20H16ClN5O2S2 B2841141 2-(2-(3-(3-chlorophenyl)ureido)thiazol-4-yl)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide CAS No. 897621-50-0](/img/structure/B2841141.png)
2-(2-(3-(3-chlorophenyl)ureido)thiazol-4-yl)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(2-(3-(3-chlorophenyl)ureido)thiazol-4-yl)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide is a useful research compound. Its molecular formula is C20H16ClN5O2S2 and its molecular weight is 457.95. The purity is usually 95%.
BenchChem offers high-quality 2-(2-(3-(3-chlorophenyl)ureido)thiazol-4-yl)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(2-(3-(3-chlorophenyl)ureido)thiazol-4-yl)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Photovoltaic Efficiency and Ligand-Protein Interactions
- A study investigated the photochemical and thermochemical properties of similar benzothiazolinone acetamide analogs. These compounds, including variants like N-(3-Chlorophenyl)-2-[6-(2-fluorobenzoyl)-2-benzothiazolinone-3-yl]acetamide, have been found suitable as photosensitizers in dye-sensitized solar cells (DSSCs), demonstrating good light-harvesting efficiency. Additionally, molecular docking studies with Cyclooxygenase 1 (COX1) revealed significant binding interactions (Mary et al., 2020).
Biological Activities and Urease Inhibition
- Another research synthesized N-(6-arylbenzo[d]thiazol-2-yl)acetamides and evaluated their biological activities, including urease inhibition. These compounds showed significant activity in inhibiting urease, with molecular docking studies indicating strong binding to the non-metallic active site of the urease enzyme (Gull et al., 2016).
Antitumor Activity
- Research on N-[4-(benzothiazole-2-yl)phenyl]acetamide derivatives, incorporating different heterocyclic rings, found some compounds to exhibit considerable anticancer activity against various cancer cell lines. This study underscores the potential of these compounds in antitumor applications (Yurttaş et al., 2015).
Molecular Docking on COX Enzymes
- A study focused on synthesizing novel 2-chloro-N,N-diphenylacetamide derivatives and evaluating their analgesic activity. Molecular docking on COX-1 and COX-2 enzymes was performed, identifying compounds with significant analgesic responses. This highlights their potential as analgesic agents (Kumar et al., 2019).
Anticancer Effects of Derivatives
- Derivatives of benzothiazole acetamide, such as 2-(4-aminophenyl)benzothiazole structures, were explored for their antitumor activity. Some showed promising results against leukemia, melanoma, lung, colon, CNS, ovarian, renal, prostate, and breast cancers (Havrylyuk et al., 2010).
VEGFR-2 Inhibition for Cancer Therapy
- Research on 2-acetamide-5-phenylthio-1,3,4-thiadiazol derivatives with phenyl urea showed cytotoxic activities against various cancer cell lines. One compound, in particular, showed potential as a VEGFR-2 inhibitor, making it a candidate for cancer therapy (Toolabi et al., 2022).
properties
IUPAC Name |
2-[2-[(3-chlorophenyl)carbamoylamino]-1,3-thiazol-4-yl]-N-(6-methyl-1,3-benzothiazol-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16ClN5O2S2/c1-11-5-6-15-16(7-11)30-20(24-15)25-17(27)9-14-10-29-19(23-14)26-18(28)22-13-4-2-3-12(21)8-13/h2-8,10H,9H2,1H3,(H,24,25,27)(H2,22,23,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVQYFDPFSFJOGP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(S2)NC(=O)CC3=CSC(=N3)NC(=O)NC4=CC(=CC=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16ClN5O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-(3-(3-chlorophenyl)ureido)thiazol-4-yl)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[[4-Methoxy-2-(trifluoromethyl)phenyl]methyl]prop-2-enamide](/img/structure/B2841061.png)
![N-(5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl)benzo[d]thiazole-6-carboxamide](/img/structure/B2841062.png)
![Furan-2-yl(4-(4-(methylsulfonyl)benzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2841063.png)
![4-{4-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}benzenecarbonitrile](/img/structure/B2841066.png)





![2-ethoxy-5-methyl-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2841076.png)
![ethyl 2-(2-((5-pivalamido-1,3,4-thiadiazol-2-yl)thio)acetamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B2841078.png)

